vitamin H

Description

Properties

IUPAC Name |

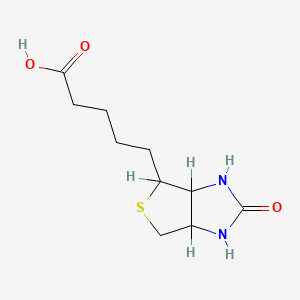

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859030 | |

| Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-85-5, 5652-41-5, 57378-70-8 | |

| Record name | biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Vitamin H: A Technical Chronicle of Biotin in Biological Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understand Vitamin H, now formally known as biotin (B1667282) or vitamin B7, is a compelling narrative of early 20th-century nutritional science. This technical guide provides a comprehensive overview of the pivotal discoveries, key experiments, and brilliant minds that unraveled the mystery of this essential micronutrient. From the initial observations of a peculiar dietary ailment to the elucidation of its vital role as a coenzyme, the history of biotin's discovery laid a foundational stone for our current understanding of cellular metabolism and the intricate interplay between diet and health. This document delves into the core scientific investigations, presenting detailed experimental methodologies, quantitative data, and the logical frameworks that guided this critical area of biological research.

The Era of "Egg-White Injury": Early Observations and Experimentation

The story of biotin begins not with its discovery, but with the observation of a mysterious illness. In the early 1900s, researchers noted that animals fed a diet high in raw egg whites developed a severe deficiency syndrome. This condition, later termed "egg-white injury," was characterized by a constellation of debilitating symptoms.

Key Symptoms of Egg-White Injury

Initial studies in rats by researchers such as W.G. Bateman in 1916, and more detailed investigations by Margarete Boas in 1927 and Helen Parsons in the early 1930s, meticulously documented the physiological effects of a raw egg white diet.[1] The primary symptoms observed in rats included:

-

Severe dermatitis and eczema

-

Progressive hair loss (alopecia)

-

Loss of muscular coordination and paralysis

-

Stunted growth and weight loss

-

Spectacled eye appearance (periorbital hair loss)

Experimental Protocols for Inducing Egg-White Injury

The induction of "egg-white injury" became a standardized model for studying this nutritional deficiency. While specific dietary compositions varied slightly between research groups, the fundamental protocol remained consistent.

Objective: To induce a deficiency syndrome by feeding rats a diet where the primary source of protein was raw egg white.

Animal Model: Young, growing albino rats were the preferred model due to their rapid growth rate, which made deficiency symptoms appear more quickly.

General Protocol:

-

Housing: Rats were housed in individual cages with wire mesh bottoms to prevent coprophagy (ingestion of feces), which could provide a source of microbially synthesized biotin.

-

Dietary Regimen:

-

Control Group: Fed a complete, purified diet containing a known protein source (e.g., casein), carbohydrates, fats, vitamins, and minerals.

-

Experimental Group: Fed a similar purified diet, but with dried, raw egg white as the sole source of protein. The egg white typically constituted 15-20% of the total diet by weight.

-

-

Observation Period: The animals were monitored daily for the onset of deficiency symptoms. The full spectrum of "egg-white injury" typically manifested within 3 to 5 weeks.

-

Curative Factor Administration: Once symptoms were established, various substances were added to the diet to identify the curative factor.

Table 1: Representative Diet Composition for "Egg-White Injury" Experiments

| Component | Control Diet (%) | Experimental Diet (%) |

| Casein | 18 | - |

| Dried Raw Egg White | - | 20 |

| Sucrose/Starch | 68 | 66 |

| Vegetable Oil/Lard | 8 | 8 |

| Salt Mixture | 4 | 4 |

| Cod Liver Oil (for Vit. A & D) | 2 | 2 |

| Yeast Extract (as B-vitamin source, excluding the protective factor) | Variable | Variable |

Note: This is a generalized representation. Specific studies may have had minor variations in the percentages and sources of carbohydrates, fats, and vitamin/mineral supplements.

The Quest for "this compound": Isolation and Identification

The consistent and reproducible nature of "egg-white injury" spurred a scientific race to isolate and identify the protective factor present in certain foods that could counteract the toxic effects of raw egg whites.

Paul György and the Naming of this compound

In the 1930s, the Hungarian-American biochemist Paul György was a key figure in this endeavor.[1] He systematically tested various food sources for their ability to cure "egg-white injury" in rats. He found that liver and yeast were particularly potent sources of this protective factor. In 1939, György successfully isolated a highly concentrated form of this curative substance from liver.[2] Recognizing its crucial role in maintaining healthy hair and skin, he named it "this compound," from the German words Haar (hair) and Haut (skin).[1]

The Convergence of Discoveries: Biotin and Coenzyme R

Contemporaneously, other research groups were isolating the same compound but for different biological activities, leading to a period of nomenclatural confusion.

-

Biotin: In 1936, Dutch scientists Fritz Kögl and Benno Tönnis isolated a potent yeast growth factor from egg yolk, which they named "biotin" from the Greek word "bios," meaning "life."[3]

-

Coenzyme R: Another group of scientists identified a substance essential for the respiration of legume root nodule bacteria, which they termed "coenzyme R."

By 1940, through collaborative efforts and chemical analysis, it became evident that this compound, biotin, and coenzyme R were, in fact, the same chemical entity.[4] The name "biotin" was officially adopted, and it was classified as a member of the B-complex vitamins, specifically Vitamin B7.

Experimental Protocol: Isolation of Biotin from Liver (A Reconstruction)

The following is a reconstructed, generalized protocol based on the historical accounts of biotin isolation from liver, a process pioneered by György and his colleagues.

Objective: To isolate and purify the "egg-white injury" curative factor (this compound/biotin) from a rich natural source.

Starting Material: Fresh or desiccated liver tissue (e.g., beef or pork liver).

General Protocol:

-

Initial Extraction: The liver tissue was homogenized and extracted with a polar solvent, such as acidified water or ethanol, to separate the water-soluble components, including biotin.

-

Adsorption and Elution: The extract was then passed through an adsorbent material, like charcoal or fuller's earth. Biotin would adsorb to this material, while many impurities would pass through. The biotin was then eluted from the adsorbent using a more polar solvent mixture, such as aqueous pyridine (B92270) or ammonia.

-

Precipitation of Impurities: The eluate was treated with various reagents, such as lead acetate (B1210297) or silver nitrate, to precipitate impurities. Biotin remained in the soluble fraction.

-

Esterification and Further Purification: The partially purified biotin was often converted to its methyl ester to facilitate further purification through techniques like distillation or chromatography on alumina.

-

Crystallization: The final, highly purified biotin methyl ester was then hydrolyzed back to the free acid and crystallized from a suitable solvent, such as a mixture of methanol (B129727) and ether, to yield pure, crystalline biotin.

Table 2: Illustrative Yields at Different Stages of Biotin Isolation from Liver

| Stage | Procedure | Approximate Yield of Biotin (relative to starting material) |

| 1 | Aqueous Extraction | High (most of the biotin is extracted) |

| 2 | Adsorption/Elution | 70-80% |

| 3 | Precipitation of Impurities | 50-60% |

| 4 | Esterification & Chromatography | 20-30% |

| 5 | Crystallization | <10% |

Note: These are estimated yields based on historical descriptions. The actual yields were often very low, requiring large amounts of starting material.

Unraveling the Structure and Function

With the isolation of pure biotin, the next challenge was to determine its chemical structure and understand its biological role.

The Structure of Biotin

In 1942, Vincent du Vigneaud and his team at Cornell University successfully elucidated the complex bicyclic structure of biotin.[5] Their meticulous work involved a series of chemical degradation studies, where they broke the molecule into smaller, identifiable fragments. By piecing together the chemical nature of these fragments, they deduced the complete structure of biotin, which was later confirmed by total chemical synthesis.

The Avidin-Biotin Interaction: The Strongest Non-Covalent Bond in Nature

A pivotal breakthrough in understanding "egg-white injury" came with the discovery of avidin (B1170675) , a glycoprotein (B1211001) present in raw egg white. Researchers found that avidin has an extraordinarily high binding affinity for biotin. The avidin-biotin bond is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the order of 10-15 M.[6] This tight binding prevents the absorption of biotin from the digestive tract, leading to the observed deficiency symptoms. Cooking denatures avidin, destroying its ability to bind biotin, which is why cooked eggs do not cause this condition.

Table 3: Quantitative Data on the Avidin-Biotin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~1 x 10-15 M | [6] |

| Association Rate Constant (kon) | ~7 x 107 M-1s-1 | |

| Dissociation Rate Constant (koff) | ~1 x 10-6 s-1 | |

| Half-life of the complex | ~200 days |

Biotin as a Coenzyme: The Role of Holocarboxylase Synthetase

The final piece of the puzzle was to understand biotin's function at the molecular level. It was discovered that biotin acts as a covalently attached coenzyme, or prosthetic group, for a class of enzymes called carboxylases . These enzymes are crucial for various metabolic pathways, including:

-

Fatty acid synthesis: Acetyl-CoA carboxylase

-

Gluconeogenesis: Pyruvate carboxylase

-

Amino acid metabolism: Propionyl-CoA carboxylase and β-methylcrotonyl-CoA carboxylase

The covalent attachment of biotin to these apocarboxylases (the inactive protein part of the enzyme) is catalyzed by the enzyme holocarboxylase synthetase (HCS) . This process, known as biotinylation, is essential for the activation of these carboxylases.

Signaling Pathways and Logical Relationships

The discovery of biotin and its role in metabolism has led to the elucidation of key cellular pathways.

The Biotin Cycle

The "Biotin Cycle" illustrates the utilization and recycling of biotin within the cell.

Caption: The Biotin Cycle illustrates the uptake, utilization, and recycling of biotin.

Experimental Workflow: Microbiological Assay of Biotin

Before the advent of modern analytical techniques, the concentration of biotin in biological samples was determined using microbiological assays. These assays relied on the fact that certain microorganisms, such as Lactobacillus plantarum, require biotin for growth.

Caption: Workflow for the microbiological assay of biotin using Lactobacillus plantarum.

Conclusion

The discovery of this compound, or biotin, stands as a testament to the power of meticulous observation, rigorous experimentation, and interdisciplinary collaboration. From the initial, seemingly unrelated observations of "egg-white injury," a complex and fascinating story of nutritional biochemistry unfolded. The identification of biotin, the elucidation of its structure, and the discovery of its role as a coenzyme for essential metabolic processes have had a profound impact on our understanding of human health and disease. The legacy of these pioneering researchers continues to inform current research in areas ranging from inborn errors of metabolism to the development of novel biotechnological tools based on the remarkable strength of the avidin-biotin interaction. This technical guide serves as a tribute to their work and a resource for the next generation of scientists building upon this foundational knowledge.

References

- 1. Egg-white as sole source of protein and vitamin B2 for young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin - Molecule of the Month - August 2021 (HTML version) [chm.bris.ac.uk]

- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin - Wikipedia [en.wikipedia.org]

- 5. THE STRUCTURE OF BIOTIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Molecular and Chemical Properties of Biotin

Introduction: Biotin (B1667282), also known as vitamin B7 or vitamin H, is a water-soluble B-complex vitamin essential for a wide range of metabolic processes in all living organisms.[1][2] It functions as a covalently bound coenzyme, or prosthetic group, for a class of enzymes called carboxylases, which are critical in the metabolism of fatty acids, amino acids, and glucose.[3] Beyond its classic role in metabolism, recent evidence highlights biotin's involvement in cell signaling and the epigenetic regulation of gene expression.[4] This guide provides an in-depth examination of biotin's molecular structure, chemical properties, and biochemical functions, along with key experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of Biotin

Biotin is a heterocyclic compound featuring a ureido ring fused with a tetrahydrothiophene (B86538) ring.[1][2] A valeric acid side chain is attached to one of the carbon atoms of the tetrahydrothiophene ring.[5] This unique structure is fundamental to its biological activity.

-

Ureido Ring: This ring, containing the -N-CO-N- group, acts as the carrier of carbon dioxide during carboxylation reactions.[1][6]

-

Tetrahydrothiophene Ring: A five-membered ring containing a sulfur atom.

-

Valeric Acid Side Chain: This pentanoic acid chain provides the linkage point for covalent attachment to its target enzymes via a lysine (B10760008) residue.[6][7]

The chemical formula for biotin is C₁₀H₁₆N₂O₃S.[1] Biotin can exist in eight different stereoisomers, but only one, D-(+)-biotin , possesses biological activity.[5][6][8]

| Identifier | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₃S | [1][8] |

| Molar Mass | 244.31 g·mol⁻¹ | [1][8] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | [1][2] |

| CAS Number | 58-85-5 | [1][9] |

Chemical and Physical Properties

When isolated, biotin appears as a white, crystalline solid, often forming fine, needle-like crystals.[1][5] It is a water-soluble vitamin, though its solubility in cold water is limited.[10][11]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Melting Point | 231-233 °C (decomposes) | [1][5][8] |

| Solubility in Water (25 °C) | 22 mg/100 mL | [1][12] |

| Solubility in 95% Ethanol (25 °C) | 80 mg/100 mL | [12][13] |

| Solubility in DMSO | Up to 49 mg/mL | [10] |

| pKa | 4.5 | [14] |

| Isoelectric Point (pH) | 3.5 | [8][13] |

Stability

Biotin is relatively stable under normal conditions but can be degraded by certain environmental factors.[5]

-

pH: It is most stable in solutions with a pH between 4 and 9.[14][15] It is susceptible to degradation in strongly acidic or alkaline conditions.[6][15]

-

Temperature: Biotin is fairly stable to heat, especially in neutral solutions.[2][15]

-

Light and Oxidizing Agents: It is sensitive to light and can be destroyed by UV radiation.[5][15] Strong oxidizing agents can degrade biotin by oxidizing the sulfur atom in the thiophene (B33073) ring.[5][15]

Biochemical Role and Signaling Pathways

Biotin's primary role is as a cofactor for five essential mammalian carboxylase enzymes.[1][4] The covalent attachment of biotin to these enzymes is catalyzed by holocarboxylase synthetase (HCS), while the enzyme biotinidase is responsible for recycling biotin from degraded proteins.[16][17]

Biotin-Dependent Carboxylases in Metabolism

These enzymes play crucial roles in intermediary metabolism.[3] A deficiency in biotin impairs these pathways, leading to metabolic disturbances.[4]

-

Acetyl-CoA Carboxylase 1 & 2 (ACC1, ACC2): Located in the cytoplasm and on the mitochondrial membrane, respectively, these enzymes catalyze the formation of malonyl-CoA from acetyl-CoA, a critical step in fatty acid synthesis and regulation of fatty acid oxidation.[1][16]

-

Pyruvate (B1213749) Carboxylase (PC): A mitochondrial enzyme that converts pyruvate to oxaloacetate, an essential step for gluconeogenesis and for replenishing the citric acid cycle.[1][3]

-

Propionyl-CoA Carboxylase (PCC): A mitochondrial enzyme that carboxylates propionyl-CoA to form methylmalonyl-CoA. This is vital for the metabolism of several amino acids (isoleucine, valine, methionine, threonine) and odd-chain fatty acids.[1][17]

-

3-Methylcrotonyl-CoA Carboxylase (MCC): This mitochondrial enzyme is involved in the catabolism of the essential amino acid leucine.[1][3]

Experimental Protocols

Accurate quantification of biotin and assessment of biotin-dependent enzyme activity are crucial for research and development.

Protocol 1: Biotin Quantification via HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin (B1170675). This displacement causes a decrease in absorbance at 500 nm, proportional to the biotin concentration.[18][19]

Methodology:

-

Reagent Preparation:

-

Sample Preparation:

-

Assay Procedure (Microplate Format):

-

Pipette 160 µL of PBS into each well of a 96-well microplate.[19]

-

Add 20 µL of the HABA/Avidin solution to each well and mix.[19]

-

Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[19]

-

Add 20 µL of each biotin standard or diluted sample to their respective wells.[18]

-

Mix gently and incubate until the absorbance reading is stable (approx. 30-60 seconds).[18]

-

Measure the final absorbance at 500 nm (A₅₀₀ Sample).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA₅₀₀) for each standard and sample: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample.

-

Create a standard curve by plotting ΔA₅₀₀ versus the known biotin concentration of the standards.

-

Determine the biotin concentration in the unknown samples using the linear regression equation from the standard curve.

-

Protocol 2: Fluorescence-Based Biotin Quantification

This method offers higher sensitivity than the HABA assay. It uses a fluorescently-labeled avidin and HABA premix. When biotin displaces HABA, the fluorescence of the avidin complex increases, which is proportional to the amount of biotin.[20]

Methodology:

-

Reagent Preparation:

-

Prepare a 1X PBS buffer.

-

Prepare a series of biocytin standards (e.g., 0 to 100 pmol/10 µL) by diluting a stock solution with 1X PBS.[20]

-

-

Sample Preparation:

-

Dilute the biotinylated sample in 1X PBS to ensure the concentration falls within the assay's working range (typically 10-60 pmol/10 µL).[20]

-

-

Assay Procedure:

-

Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., excitation ~494 nm, emission ~520 nm).[20]

-

-

Calculation:

-

Generate a standard curve by plotting fluorescence intensity against the known biocytin concentrations.

-

Use the linear regression equation from the standard curve to determine the biotin concentration in the unknown samples.[20]

-

Protocol 3: Generalized Assay for Biotin-Dependent Carboxylase Activity

Assessing the activity of enzymes like Pyruvate Carboxylase (PC) or Propionyl-CoA Carboxylase (PCC) typically involves measuring the rate of substrate conversion to product. A common method uses a radiolabeled substrate.

Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product. For PC, the product is oxaloacetate; for PCC, it is methylmalonyl-CoA.

Methodology (Generalized):

-

Lysate Preparation:

-

Homogenize tissue or cell samples in a suitable lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant (lysate).

-

Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing necessary components: ATP, MgCl₂, the primary substrate (e.g., pyruvate for PC, propionyl-CoA for PCC), and the enzyme source (lysate).

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 37 °C).

-

Initiate the reaction by adding the radiolabeled substrate (e.g., NaH¹⁴CO₃).

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes), ensuring it remains within the linear range.

-

-

Stopping and Detection:

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid). This also serves to remove any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas.

-

Centrifuge to pellet the precipitated protein.

-

Measure the radioactivity of the supernatant, which contains the acid-stable radiolabeled product, using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein. Compare the activity in samples from biotin-sufficient versus biotin-deficient conditions.

-

Conclusion

Biotin's intricate molecular structure, with its fused ring system and valeric acid side chain, directly enables its critical function as a coenzyme for carboxylases. Its chemical properties, including its solubility and relative stability, are key considerations for its formulation in supplements and its handling in laboratory settings. A thorough understanding of its role in fundamental metabolic pathways, coupled with robust experimental protocols for its quantification and the assessment of its enzymatic function, provides a powerful toolkit for researchers in nutrition, metabolic disease, and drug development. The continued study of biotin is essential for elucidating its full range of biological activities and harnessing its potential in therapeutic and biotechnological applications.

References

- 1. Biotin - Wikipedia [en.wikipedia.org]

- 2. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Biotin | 58-85-5 [chemicalbook.com]

- 6. Chemical and physical properties of biotin | PPSX [slideshare.net]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biotin [webbook.nist.gov]

- 10. Biotin - LKT Labs [lktlabs.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. assets.fishersci.com [assets.fishersci.com]

The Unshakable Bond: A Technical Guide to the Biotin-Avidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The exceptionally strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675) is a cornerstone of modern biotechnology and drug development. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this binding is one of the most robust biological interactions known, making it an invaluable tool for a myriad of applications, from immunoassays to targeted drug delivery.[1][2][3] This technical guide provides an in-depth exploration of the biotin-avidin binding mechanism, its remarkable affinity, and the experimental methodologies used to characterize this powerful biological partnership.

The Core Mechanism: A Symphony of Molecular Interactions

The basis of the extraordinary affinity between biotin and avidin lies in a combination of factors, including a deep, hydrophobic binding pocket on the avidin protein, a network of highly specific hydrogen bonds, and the burial of a significant portion of the biotin molecule's surface area upon binding.[4][5]

Avidin is a tetrameric protein, meaning it is composed of four identical subunits.[2][3] Each of these subunits possesses a single binding site for a biotin molecule.[2][3] The binding pocket is a β-barrel structure, a barrel-shaped protein fold composed of eight antiparallel β-strands.[4][5]

The binding of biotin to avidin is a rapid process, and once the complex is formed, it is remarkably stable, resisting extremes of pH, temperature, and denaturing agents.[1] The interaction is largely driven by a significant decrease in enthalpy (ΔH) and a smaller, unfavorable entropy change (ΔS), indicating that the formation of favorable bonds is the primary driving force.[6][7]

A critical feature of the binding site is a flexible loop that closes over the bound biotin molecule, effectively "locking" it in place and contributing significantly to the slow dissociation rate.[8] This structural rearrangement upon binding is a key determinant of the high affinity.

Quantitative Analysis of Biotin-Avidin Affinity

The strength of the biotin-avidin interaction has been quantified by various biophysical techniques, yielding consistent data on its affinity, kinetics, and thermodynamics.

Binding Affinity and Kinetics

The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a stronger interaction. The biotin-avidin interaction boasts one of the lowest Kd values ever recorded for a biological system.

| Parameter | Value | Technique | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Multiple | [1][8][9] |

| Association Rate Constant (kon) | ~7 x 10⁷ M⁻¹s⁻¹ | Radioactive Labeling | [10] |

| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁷ s⁻¹ | Radioactive Labeling | [10][11] |

Thermodynamic Parameters

Thermodynamic analysis reveals the energetic drivers of the binding event. The interaction is strongly exothermic, as indicated by the large negative enthalpy change.

| Parameter | Value (at 25°C) | Technique | Reference |

| Enthalpy Change (ΔH) | -20.3 to -23.4 kcal/mol | Calorimetry | [6][7] |

| Gibbs Free Energy Change (ΔG) | ~ -20.4 kcal/mol | Calculation from Kd | [8][9] |

| Entropy Change (ΔS) | ~ 0 cal/mol·K | Calorimetry | [7] |

| Heat Capacity Change (ΔCp) | -461 cal/mol·K | Titration Calorimetry | [6] |

Visualizing the Interaction and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the biotin-avidin binding mechanism and the workflows of key experimental techniques used to study it.

Caption: The biotin-avidin binding mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of the biotin-avidin interaction. Below are outlines of common experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of avidin (typically in the micromolar range) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of biotin (typically 10-20 times the concentration of avidin) in the same buffer.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.[12]

-

-

ITC Instrument Setup:

-

Load the avidin solution into the sample cell of the calorimeter.

-

Load the biotin solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the biotin solution into the avidin solution while stirring.[13]

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

-

References

- 1. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Avidin-Biotin ELISA-Based Detection of 5hmC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]

- 5. 2.3. Immunohistochemistry (IHC) [bio-protocol.org]

- 6. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. aimspress.com [aimspress.com]

- 12. benchchem.com [benchchem.com]

- 13. biosensingusa.com [biosensingusa.com]

Biotin's Crucial Role in Gene Regulation and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), or vitamin B7, has long been recognized for its essential function as a cofactor for carboxylase enzymes. However, emerging evidence reveals a more complex role for biotin in cellular processes, extending to the regulation of gene expression and intricate cell signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which biotin exerts its influence, offering valuable insights for researchers and professionals in drug development. This document details the core mechanisms of biotin-mediated gene regulation, presents quantitative data on its effects, and provides comprehensive protocols for key experimental analyses.

Core Mechanisms of Biotin-Mediated Gene Regulation

Biotin's influence on gene expression is multifaceted, primarily occurring through three key mechanisms: the covalent modification of histones, the regulation of transcription factor activity, and its involvement in the cGMP signaling pathway.[1]

Histone Biotinylation

Biotin can be covalently attached to lysine (B10760008) residues of histones, a post-translational modification known as biotinylation. This process is primarily catalyzed by holocarboxylase synthetase (HCS) and, to a lesser extent, by biotinidase.[1] Histone biotinylation is considered an epigenetic mark that is often associated with gene silencing and the maintenance of genomic stability, particularly in repetitive DNA regions and transposable elements.[1]

Regulation of Transcription Factor Activity

Biotin levels have been shown to modulate the activity of critical transcription factors:

-

Nuclear Factor kappa B (NF-κB): Biotin deficiency can trigger the nuclear translocation of NF-κB, a key regulator of inflammatory responses and cell survival.[1][2]

-

Sp1 and Sp3: The nuclear abundance and DNA-binding capabilities of the ubiquitous transcription factors Sp1 and Sp3 are dependent on biotin concentrations, thereby influencing the expression of a wide array of genes.[1]

Biotinyl-AMP and cGMP Signaling

The intermediate in the biotinylation reaction, biotinyl-5'-AMP, can function as a signaling molecule. It is proposed to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP).[1][3] This, in turn, activates cGMP-dependent protein kinase (PKG), which can then modulate gene expression.[1]

Quantitative Data on Biotin's Impact

The following tables summarize quantitative data from various studies investigating the effects of biotin on gene expression and related molecular events.

Table 1: Effect of Biotin Supplementation on Gene Expression in Human Peripheral Blood Mononuclear Cells (PBMCs) [1]

| Gene | Fold Change (Post-supplementation vs. Pre-supplementation) |

| Interferon-gamma (IFN-γ) | 4.3 |

| Interleukin-1beta (IL-1β) | 5.6 |

| 3-methylcrotonyl-CoA carboxylase (MCC) | 8.9 |

| Interleukin-4 (IL-4) | -6.8 (decrease) |

Table 2: Effect of Biotin Status on Sp1 and Sp3 DNA-Binding Activity in Jurkat Cells [3][4]

| Transcription Factor | DNA-Binding Site | Percent Increase in Binding (Biotin-supplemented vs. Biotin-deficient) |

| Sp1 | GC box | 76 - 149% |

| Sp3 | GC box | 76 - 149% |

| Sp1 | CACCC box | 76 - 149% |

| Sp3 | CACCC box | 76 - 149% |

Table 3: Effect of Biotin Supplementation on cGMP Levels in Adipose Tissue of Mice [5]

| Condition | cGMP Concentration (pmol/g wet tissue) |

| Control Diet | 30.3 ± 3.27 |

| Biotin-Supplemented Diet | 49.5 ± 3.44 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involved in biotin-mediated gene regulation.

References

- 1. Biotin supplementation increases expression of genes encoding interferon-gamma, interleukin-1beta, and 3-methylcrotonyl-CoA carboxylase, and decreases expression of the gene encoding interleukin-4 in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of gene expression by biotin (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The nuclear abundance of transcription factors Sp1 and Sp3 depends on biotin in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Biotin Supplementation in the Diet on Adipose Tissue cGMP Concentrations, AMPK Activation, Lipolysis, and Serum-Free Fatty Acid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Streptavidin from Streptomyces avidinii: Discovery and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, has become an indispensable tool in biotechnology and molecular biology.[1][2] Its remarkably high affinity and specificity for biotin (B1667282) form the basis of one of the strongest non-covalent interactions known in nature.[1] This robust interaction has been harnessed for a multitude of applications, including immunoassays, affinity chromatography, histochemistry, and drug targeting. This guide provides an in-depth overview of the discovery, physicochemical properties, and key experimental protocols related to streptavidin.

Discovery and Origin

Streptavidin was discovered as a biotin-binding protein produced by the soil bacterium Streptomyces avidinii.[3][4] It shares functional homology with avidin, a glycoprotein (B1211001) found in egg whites, but possesses distinct advantages that have led to its widespread use.[1][3] Unlike avidin, streptavidin is not glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific binding in various applications.[1][5]

Physicochemical and Binding Properties of Streptavidin

The unique characteristics of streptavidin are central to its utility. Below is a summary of its key quantitative properties.

| Property | Value | References |

| Molecular Weight | ||

| Monomer | ~13 kDa | [5] |

| Tetramer (Core) | 52-60 kDa | [1][2] |

| Isoelectric Point (pI) | 5-6 | [3][6] |

| Extinction Coefficient (E1% at 280 nm) | ~32 | [7] |

| Biotin Binding Affinity (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [1][3][6] |

| Stoichiometry | 4 moles of biotin per mole of streptavidin tetramer | [3][6] |

| Structure | Homotetramer, with each subunit forming a β-barrel structure | [1][2] |

Structural Basis of the High-Affinity Biotin Interaction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known.[1] The crystal structure of the complex reveals that each of the four identical subunits of streptavidin forms a binding pocket for one biotin molecule.[1][8] This pocket is a deep β-barrel structure, and the binding is characterized by extensive hydrogen bonds and van der Waals interactions.[5] A flexible loop (residues 45-52) closes over the bound biotin, further stabilizing the complex.[8] Each subunit contributes to the binding site of its neighbor, making the tetramer a dimer of functional dimers.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of streptavidin-based technologies. The following sections provide protocols for key experiments.

Purification of Streptavidin from Streptomyces avidinii Culture

This protocol describes a common method for isolating streptavidin using affinity chromatography.

Materials:

-

Streptomyces avidinii culture supernatant

-

Iminobiotin-agarose affinity column

-

Binding Buffer: 50 mM sodium carbonate, 0.5 M NaCl, pH 11.0

-

Elution Buffer: 50 mM ammonium (B1175870) acetate, pH 4.0

-

Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Culture Preparation: Grow Streptomyces avidinii in a suitable culture medium for 6-10 days.[7]

-

Clarification: Centrifuge the culture at 40,000 x g for 60 minutes to pellet the cells and collect the supernatant containing secreted streptavidin.[7]

-

Affinity Chromatography:

-

Equilibrate the iminobiotin-agarose column with 5-10 column volumes of Binding Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.

-

Elute the bound streptavidin with Elution Buffer.

-

-

Dialysis: Dialyze the eluted streptavidin against PBS at 4°C overnight with several buffer changes to remove the elution buffer and adjust the pH.

-

Concentration and Storage: Concentrate the purified streptavidin using ultrafiltration and store at -20°C in 50% glycerol (B35011) for long-term stability.[7]

A generalized workflow for streptavidin purification is depicted below.

Streptavidin-Biotin Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of streptavidin in a signal amplification step for ELISA.

Materials:

-

Streptavidin-coated microplate

-

Biotinylated capture antibody

-

Antigen-containing sample

-

Detection antibody

-

Biotinylated secondary antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

-

Coating: Add the biotinylated capture antibody to the streptavidin-coated plate and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

The logical relationship of components in a streptavidin-biotin ELISA is illustrated below.

Streptavidin Bead Pulldown Assay

This protocol is for isolating a protein of interest that interacts with a biotinylated bait protein.

Materials:

-

Streptavidin-coated magnetic beads

-

Biotinylated bait protein

-

Cell lysate containing the prey protein

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic separation rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads.

-

Transfer the desired amount of beads to a microfuge tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer.

-

-

Bait Protein Immobilization:

-

Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

-

-

Pulldown:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.

-

Elution:

-

Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the protein complex.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

The workflow for a streptavidin bead pulldown assay is shown below.

Conclusion

The discovery of streptavidin from Streptomyces avidinii has provided the scientific community with a powerful and versatile molecular tool. Its exceptional affinity for biotin, coupled with its favorable physicochemical properties, has cemented its role in a vast array of biological assays and purification schemes. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize streptavidin-biotin technology in their work.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 3. Streptavidin: Properties and Applications | Rockland [rockland.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Streptavidin - Jackson ImmunoResearch [jacksonimmuno.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Isolation and characterization of highly purified streptavidin obtained in a two-step purification procedure from Streptomyces avidinii grown in a synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptavidin and its biotin complex at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Biotin in Protein Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is a crucial cofactor that plays a central role in a highly specific and essential post-translational modification known as protein biotinylation. This covalent attachment of biotin to target proteins is critical for their function, primarily in key metabolic pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of protein biotinylation, the enzymes involved, and the functional consequences of this modification. Furthermore, it offers a summary of quantitative data, detailed experimental protocols for studying biotinylation, and visual representations of the underlying biochemical processes to serve as a comprehensive resource for researchers in the field.

Introduction to Protein Biotinylation

Protein biotinylation is a highly specific enzymatic process involving the covalent attachment of a biotin molecule to the epsilon-amino group of a specific lysine (B10760008) residue within a target protein. This modification is catalyzed by the enzyme holocarboxylase synthetase (HCS), also known as biotin ligase. The resulting biotinylated protein, or holoprotein, is endowed with the ability to participate in carboxylation, decarboxylation, and transcarboxylation reactions, which are fundamental to metabolism. In mammals, this modification is essential for the function of five critical carboxylase enzymes that play indispensable roles in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.

The Molecular Machinery of Biotinylation

The process of biotinylation is a two-step reaction that occurs within the active site of holocarboxylase synthetase (HCS).

-

Biotin Activation: In the first step, HCS utilizes magnesium (Mg2+) and adenosine (B11128) triphosphate (ATP) to activate biotin, forming an intermediate known as biotinyl-5'-adenylate (biotin-AMP). This reaction also releases pyrophosphate (PPi).

-

Biotin Transfer: In the second step, the activated biotinyl-AMP intermediate remains within the active site of HCS. The enzyme then specifically recognizes and binds to its target apocarboxylase (the unbiotinylated protein). The activated biotin is subsequently transferred from biotin-AMP to the epsilon-amino group of a specific lysine residue within the apocarboxylase, forming a stable amide bond. This results in the formation of the functional holocarboxylase, with the release of adenosine monophosphate (AMP).

The specificity of this process is remarkable, with HCS only recognizing and biotinylating a small subset of proteins that contain a highly conserved biotin-binding domain.

Key Biotinylated Proteins and Their Functions

In mammals, there are five essential carboxylase enzymes that undergo biotinylation. These enzymes are critical for intermediary metabolism.

-

Acetyl-CoA Carboxylase 1 and 2 (ACC1, ACC2): These enzymes catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. ACC1 is a cytosolic enzyme involved in the de novo synthesis of fatty acids. ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation.

-

Pyruvate (B1213749) Carboxylase (PC): A mitochondrial enzyme that converts pyruvate to oxaloacetate. This is a crucial anaplerotic reaction that replenishes the citric acid cycle and is also a key step in gluconeogenesis.

-

Propionyl-CoA Carboxylase (PCC): A mitochondrial enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This is an essential step in the catabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, threonine, and methionine).

-

Methylcrotonyl-CoA Carboxylase (MCC): A mitochondrial enzyme that catalyzes a key step in the degradation of the amino acid leucine, converting 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.

Quantitative Aspects of Biotinylation

The study of biotinylation often involves quantitative measurements to understand enzyme efficiency and substrate affinity. The following table summarizes key kinetic parameters for human holocarboxylase synthetase (HCS).

| Parameter | Substrate | Value | Description |

| Km | Biotin | ~10-40 nM | Michaelis constant for biotin, indicating a very high affinity of HCS for its cofactor. |

| Km | ATP | ~10-50 µM | Michaelis constant for ATP. |

| Km | Apocarboxylase (e.g., Apo-PCC) | ~0.1-1.0 µM | Michaelis constant for the protein substrate, demonstrating specific recognition. |

| kcat | - | ~1-5 min⁻¹ | Catalytic turnover number, representing the number of substrate molecules converted per enzyme molecule per unit time. |

Note: The exact values can vary depending on the specific carboxylase substrate and the experimental conditions.

Experimental Protocols for Studying Protein Biotinylation

Protocol for Detection of Biotinylated Proteins by Western Blot

This method utilizes the high-affinity interaction between biotin and streptavidin to detect biotinylated proteins in a complex mixture.

Materials:

-

Protein lysate from cells or tissues

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

Chemiluminescent HRP substrate

-

Imaging system

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of total protein lysate on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.

-

Streptavidin Incubation: Incubate the membrane with HRP-conjugated streptavidin (diluted in blocking buffer, typically at 1:1000 to 1:10,000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a suitable imaging system. The bands correspond to biotinylated proteins.

Protocol for In Vitro Biotinylation Assay

This assay measures the activity of HCS by quantifying the incorporation of radioactive biotin into a recombinant apocarboxylase substrate.

Materials:

-

Purified recombinant HCS

-

Purified recombinant apocarboxylase substrate (e.g., apo-PCC)

-

[³H]-Biotin (radioactive biotin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed amount of recombinant apocarboxylase, and varying concentrations of [³H]-biotin.

-

Initiate Reaction: Start the reaction by adding a known amount of purified HCS.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA. This will precipitate the proteins, including the now-biotinylated substrate.

-

Precipitate Collection: Incubate on ice for 30 minutes. Collect the protein precipitate by filtering the mixture through a glass fiber filter.

-

Washing: Wash the filter several times with cold 5% TCA to remove unincorporated [³H]-biotin.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The measured radioactivity is directly proportional to the amount of biotin incorporated into the substrate, allowing for the determination of HCS activity.

Biotinylation in Drug Development

The high specificity and strength of the biotin-streptavidin interaction have been widely exploited in biotechnology and drug development.

-

Targeted Drug Delivery: Biotin can be conjugated to drugs or nanoparticles. These biotinylated therapeutics can then be targeted to tissues or cells that have been pre-treated with streptavidin-conjugated antibodies, a strategy known as pre-targeted therapy.

-

Immunoassays: The biotin-streptavidin system is a cornerstone of many diagnostic assays, such as ELISA, due to its ability to amplify signals and increase sensitivity.

-

Affinity Chromatography: Immobilized avidin (B1170675) or streptavidin is used for the purification of biotinylated proteins and other molecules.

Conclusion

Protein biotinylation is a vital post-translational modification that underpins central metabolic processes. The high specificity of holocarboxylase synthetase and the unique functions of the resulting biotinylated carboxylases highlight the importance of this pathway. A thorough understanding of the molecular details, quantitative parameters, and experimental methodologies presented in this guide is essential for researchers aiming to investigate metabolic regulation, develop novel therapeutics, or leverage the powerful biotin-streptavidin system in biotechnological applications.

An In-depth Technical Guide to the Biochemical Pathways of Biotin Synthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many microorganisms, including bacteria and fungi, possess the intricate biochemical machinery for its de novo synthesis. Understanding these microbial pathways is of paramount importance for various applications, from developing novel antimicrobial agents that target these essential pathways to engineering microbial cell factories for the industrial production of biotin. This technical guide provides a comprehensive overview of the core biochemical pathways of biotin synthesis in microorganisms, detailing the enzymatic steps, intermediates, and regulatory mechanisms. It further presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a valuable resource for researchers in the field.

Core Biochemical Pathways

The biosynthesis of biotin in microorganisms is a multi-step process that can be broadly divided into two major stages: the synthesis of the pimelate (B1236862) moiety, a seven-carbon dicarboxylic acid, and the subsequent assembly of the fused bicyclic ring structure of biotin. While the latter stage is highly conserved across different microbial species, the initial synthesis of the pimelate precursor exhibits remarkable diversity.

Stage 1: Synthesis of the Pimelate Moiety

At least three distinct pathways for the synthesis of pimeloyl-ACP or pimeloyl-CoA, the key precursors for biotin ring assembly, have been characterized in microorganisms.

In Escherichia coli and many other Gram-negative bacteria, the synthesis of pimeloyl-ACP begins from malonyl-ACP, a central intermediate in fatty acid synthesis.[1] This pathway involves the following key enzymes:

-

BioC (Malonyl-ACP Methyltransferase): This enzyme catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester. This methylation is crucial as it "disguises" the malonyl-ACP, allowing it to enter the fatty acid synthesis (FAS) cycle.

-

Fatty Acid Synthesis (FAS) Machinery: The malonyl-ACP methyl ester is then elongated through two rounds of the type II fatty acid synthesis cycle to produce pimeloyl-ACP methyl ester.

-

BioH (Pimeloyl-ACP Methyl Esterase): This esterase hydrolyzes the methyl group from pimeloyl-ACP methyl ester, yielding the final product, pimeloyl-ACP.

Bacillus subtilis and other Gram-positive bacteria employ a different strategy for pimelate synthesis.[2] This pathway involves:

-

BioI (Cytochrome P450): BioI is a fatty acyl-ACP cleavage enzyme that generates pimeloyl-ACP from longer-chain fatty acyl-ACPs.

-

BioW (Pimeloyl-CoA Synthetase): This enzyme activates free pimelic acid, which can be scavenged from the environment or produced endogenously, to pimeloyl-CoA in an ATP-dependent manner.[3]

A third pathway for pimelate synthesis has been identified, involving the enzymes BioZ and CaiB. This pathway is less common but has been characterized in some bacteria.

Stage 2: Assembly of the Biotin Rings

The conversion of the pimelate moiety into biotin is a highly conserved four-step enzymatic process found in most biotin-producing microorganisms.[3] The enzymes involved are encoded by the bioF, bioA, bioD, and bioB genes.

-

BioF (8-amino-7-oxononanoate synthase): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of pimeloyl-ACP (or pimeloyl-CoA in some organisms) with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA).[4]

-

BioA (7,8-diaminopelargonic acid aminotransferase): BioA is a PLP-dependent aminotransferase that catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA). The amino donor for this reaction is typically S-adenosyl-L-methionine (SAM).[5]

-

BioD (Dethiobiotin synthase): This ATP-dependent enzyme catalyzes the formation of the ureido ring of dethiobiotin (B101835) (DTB) from DAPA and bicarbonate (CO2).[6]

-

BioB (Biotin synthase): The final step is catalyzed by BioB, a radical SAM enzyme containing iron-sulfur clusters. It inserts a sulfur atom into dethiobiotin to form the thiophane ring of biotin.[7]

Regulation of Biotin Synthesis

The biosynthesis of biotin is a metabolically expensive process, and therefore, it is tightly regulated in most microorganisms to prevent its overproduction. The primary regulatory mechanism involves the bifunctional protein BirA. In E. coli, BirA acts as both a biotin protein ligase, which attaches biotin to its cognate carboxylases, and a transcriptional repressor of the bio operon.[8][9] When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP, binds to the bio operator region, repressing the transcription of the biotin synthesis genes.[9]

Quantitative Data

A summary of the available kinetic parameters for key enzymes in the biotin synthesis pathways and biotin production titers in various engineered microorganisms is presented below.

Table 1: Kinetic Parameters of Key Enzymes in Biotin Biosynthesis

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |

| BioW | Aquifex aeolicus | Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 s-1 (kcat) | [3] |

| BioD | Escherichia coli | DAPA | 15.2 | - | [10] |

| NaHCO3 | 600 | - | [10] | ||

| ATP | 10.5 | - | [10] | ||

| BioA | Bacillus subtilis | L-lysine | Much higher than E. coli BioA for SAM | - | [5] |

Table 2: Biotin Production in Engineered Microorganisms

| Microorganism | Genetic Modification(s) | Biotin Titer | Reference(s) |

| Escherichia coli | Overexpression of B. sphaericus biotin operon | 45 mg/L (with pimelic acid) | [11] |

| Agrobacterium/Rhizobium | Introduction of a re-organized E. coli biotin operon | 110 mg/L (with DAPA) | [11] |

| Bacillus subtilis | Relieving feedback repression and deleting biotin uptake protein | 2.7 mg/L | [1] |

| Bacillus subtilis | Engineering of BioB access tunnel and expression modulation | 11.2 mg/L | [1] |

| Pseudomonas mutabilis | CRISPR-Cas12a mediated modifications | 177.4 µg/L | [12] |

| Pseudomonas mutabilis | Multiple metabolic and process engineering strategies | 271.9 mg/L | [12] |

| Kurthia sp. | Mutant resistant to α-methyl dethiobiotin | 126 mg/L | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying biotin biosynthesis.

Purification of His-tagged Biotin Synthesis Enzymes (General Protocol)

-

Gene Cloning and Expression: The gene of interest (e.g., bioF) is cloned into an expression vector containing an N- or C-terminal polyhistidine (His) tag. The resulting plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After induction, the cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, and DNase I. The cells are then lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Washing and Elution: The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assays

The activity of BioF can be measured by monitoring the consumption of pimeloyl-CoA spectrophotometrically at 232 nm or by quantifying the formation of KAPA using HPLC.[4]

The activity of BioD can be determined by measuring the ATP-dependent conversion of DAPA to dethiobiotin. The product can be quantified using HPLC or a microbiological assay.[6]

A common method for quantifying biotin and its precursors is through a microbiological assay using a biotin-auxotrophic strain of a microorganism, such as Lactobacillus plantarum or a specific mutant of E. coli. The growth of the auxotrophic strain is proportional to the amount of biotin or a specific intermediate present in the sample.

Quantification of Intermediates by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the intermediates in the biotin synthesis pathway. A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile-phosphate buffer gradient. Detection can be performed using UV-Vis or mass spectrometry (MS) detectors for enhanced sensitivity and specificity.[8][13]

Mandatory Visualizations

Biochemical Pathways

Caption: Overview of the divergent pimelate synthesis pathways and the conserved biotin ring assembly pathway in microorganisms.

Regulatory Pathway of Biotin Synthesis in E. coli

Caption: The dual role of BirA in biotinylation and transcriptional repression of the bio operon in E. coli.

Experimental Workflow for Biotin Production Analysis

Caption: A generalized experimental workflow for the analysis of biotin production in genetically modified microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]

- 9. biochem.du.ac.in [biochem.du.ac.in]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Advances and prospects in microbial production of biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

The Physiological Role of Biotinidase in Biotin Recycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of biotinidase in maintaining biotin (B1667282) homeostasis. Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes vital for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Biotinidase ensures the bioavailability of this crucial vitamin by recycling it from endogenous and dietary sources. This document details the biochemical mechanisms of biotinidase, the pathophysiology of its deficiency, and the experimental methodologies used to study this enzyme and its substrate.

The Biotin Cycle and the Central Role of Biotinidase

The biotin cycle is a salvage pathway that ensures a continuous supply of free biotin for cellular metabolism. Biotin obtained from the diet is often covalently bound to proteins. Proteolytic degradation of these proteins yields biocytin (B1667093) (biotinyl-lysine) and biotinyl-peptides. Biotinidase, a ubiquitous enzyme found in high concentrations in serum, liver, and kidney, plays the pivotal role of hydrolyzing the amide bond between biotin and lysine (B10760008) in biocytin and biotinyl-peptides, thereby liberating free biotin.[1] This released biotin can then be utilized by holocarboxylase synthetase to attach to apocarboxylases, forming active holocarboxylases.

Caption: The Biotin Cycle, illustrating the central role of Biotinidase in recycling biotin from protein-bound sources.

Biochemical Properties and Kinetics of Biotinidase

Human serum biotinidase is a glycoprotein (B1211001) with a molecular weight of approximately 68 kDa.[2] The enzyme exhibits optimal activity in a pH range of 6.0 to 7.5 when using the artificial substrate N-(d-biotinyl) p-aminobenzoate (BPABA), and a pH range of 4.5 to 6.0 with its natural substrate, biocytin.[2]

Kinetic studies have revealed important characteristics of biotinidase activity. The Michaelis-Menten constant (K_m), which reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max), provides insight into the enzyme's affinity for its substrates.

| Parameter | Substrate | Value | Reference |

| K_m | Biocytin | 10-430 fold elevated in some variants | [3] |

| K_m (110-kDa isoform) | Biocytin | 10-fold lower than 76-kDa isoform | [4] |

| k_cat/K_m (110-kDa isoform) | Biocytin | 9-fold higher than 76-kDa isoform | [4] |

Note: Kinetic parameters can vary depending on the specific isoform of the enzyme and the presence of genetic mutations.

Biotinidase Deficiency: A Treatable Metabolic Disorder

Biotinidase deficiency is an autosomal recessive inherited disorder caused by mutations in the BTD gene.[5] This deficiency impairs the recycling of biotin, leading to a state of multiple carboxylase deficiency. The incidence of biotinidase deficiency varies globally, with a combined incidence of profound and partial deficiency of approximately 1 in 61,000.[1]

Clinical Manifestations

Untreated biotinidase deficiency can lead to a range of severe neurological and cutaneous symptoms, including seizures, hypotonia (weak muscle tone), ataxia (poor coordination), developmental delay, hearing and vision loss, skin rashes (eczema), and hair loss (alopecia).[6] The severity of the symptoms often correlates with the residual enzyme activity.

Classification and Diagnosis

Biotinidase deficiency is classified into two main forms based on the level of residual enzyme activity in the serum:

| Deficiency Level | Residual Biotinidase Activity |

| Profound | < 10% of mean normal activity |

| Partial | 10-30% of mean normal activity |

Diagnosis is primarily achieved through newborn screening programs that measure biotinidase activity in dried blood spots. Confirmatory testing involves quantitative measurement of biotinidase activity in serum or plasma.

| Analyte | Condition | Sample Type | Concentration/Activity | Reference |

| Biotinidase Activity | Normal | Serum | 4.4 - 10.6 nmol/min/mL | [7][8] |

| Profound Deficiency | Serum | < 10% of normal | [6][7][9] | |

| Partial Deficiency | Serum | 10-30% of normal | [6][7][9] | |

| Biocytin | Normal | Urine | Undetectable | [10] |

| Biotinidase Deficiency | Urine | 6.2-28.8 nmol/mmol creatinine (B1669602) (before treatment) | [11] | |

| Biotinidase Deficiency | Plasma | < 1 nmol/L (at normal or subnormal plasma biotin) | [12] |

Experimental Protocols

Accurate measurement of biotinidase activity and biotin levels is crucial for the diagnosis and management of biotinidase deficiency. The following sections provide detailed methodologies for key experimental assays.

Colorimetric Assay for Biotinidase Activity

This assay is widely used for the quantitative determination of biotinidase activity in serum and dried blood spots. It is based on the enzymatic cleavage of the artificial substrate N-biotinyl-p-aminobenzoate (BPABA), which releases p-aminobenzoic acid (PABA). PABA is then diazotized and coupled with a chromogen to produce a colored product that can be measured spectrophotometrically.[13][14][15]

-

Potassium phosphate (B84403) buffer (pH 6.0)

-

Ethylenediaminetetraacetic acid (EDTA) solution

-

N-biotinyl-p-aminobenzoate (BPABA) solution

-

Trichloroacetic acid (TCA) solution

-

Sodium nitrite (B80452) solution

-

Ammonium (B1175870) sulfamate (B1201201) solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution

-

Serum sample or dried blood spot punch

-

Microplate reader

-

Sample Preparation: For serum, use directly. For dried blood spots, punch a 3.2 mm disc.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and BPABA solution.

-

Incubation: Add the serum sample or dried blood spot to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes for serum, 16-18 hours for dried blood spots).[15][16]

-

Reaction Termination: Stop the enzymatic reaction by adding TCA solution.

-

Centrifugation: Centrifuge the mixture to pellet precipitated proteins.

-

Color Development: a. Transfer the supernatant to a new tube or well. b. Add sodium nitrite solution and incubate for 3 minutes. c. Add ammonium sulfamate solution and incubate for 3 minutes. d. Add NED solution and incubate for 10 minutes to allow for color development.[16]

-

Measurement: Measure the absorbance of the colored product at 540-550 nm using a microplate reader.

-

Calculation: Determine the biotinidase activity by comparing the absorbance of the sample to a standard curve generated with known concentrations of PABA.

Caption: Workflow for the colorimetric assay of biotinidase activity.

Fluorometric Assay for Biotinidase Activity